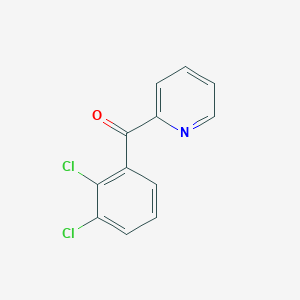

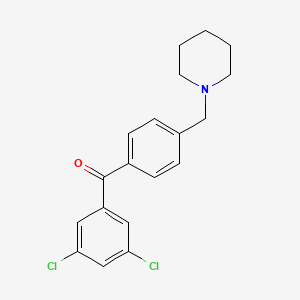

3,5-Dichloro-4'-piperidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-4'-piperidinomethyl benzophenone (3,5-DC-4'-PMB) is a synthetic compound that is used in a variety of scientific research applications. It is a highly stable organic compound that is capable of undergoing a variety of reaction types, making it a valuable tool in the laboratory.

Aplicaciones Científicas De Investigación

Transformation Pathways and Toxicity in Water Treatment

Benzophenone compounds, including 3,5-dichloro derivatives, are primarily used as UV filters but can form toxic by-products during water treatment. The transformation of these compounds in chlorination processes has been a subject of study. For example, Liu et al. (2016) characterized the transformation of 4-hydroxyl benzophenone with free available chlorine, revealing various reaction mechanisms and the formation of toxic products, including 3,5-dichloro-4-hydroxyl benzophenone, which increased acute toxicity after chlorination (Liu, Wei, Liu, & Du, 2016).

Stability and Toxicity in Chlorinated Waters

The stability and toxicity of chlorinated benzophenone-type UV filters in water, including 3,5-dichloro derivatives, have been investigated. Zhuang et al. (2013) studied benzophenone-3 and benzophenone-4 in chlorinated water and found that the formation of chlorinated products influenced their stability and toxicity. The study suggested that certain chlorinated derivatives, such as 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, are present in water environments like swimming pools (Zhuang et al., 2013).

Thermal and Structural Studies

The thermal and structural properties of compounds structurally related to 3,5-dichloro-4'-piperidinomethyl benzophenone have been a focus of research. For instance, Karthik et al. (2021) synthesized and characterized a compound involving 2,5-dichloro-benzophenone derivatives, revealing insights into its crystal structure and stability at various temperatures, which may have implications for similar compounds like 3,5-dichloro derivatives (Karthik et al., 2021).

Application in Polymer Science

Benzophenone derivatives, including dichloro variants, have been utilized in the synthesis of polymers. Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, which are organosoluble and demonstrate high thermal stability. This research highlights the potential use of 3,5-dichloro-4'-piperidinomethyl benzophenone in developing advanced polymer materials (Ghassemi & McGrath, 2004).

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYZYKJHWNUSEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642714 |

Source

|

| Record name | (3,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4'-piperidinomethyl benzophenone | |

CAS RN |

898775-61-6 |

Source

|

| Record name | (3,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.